1-Chloro-3-fluoro-5-methoxy-2-(trifluoromethoxy)benzene
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Overview
Description
1-Chloro-3-fluoro-5-methoxy-2-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of chlorine, fluorine, methoxy, and trifluoromethoxy groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Chloro-3-fluoro-5-methoxy-2-(trifluoromethoxy)benzene typically involves multi-step organic reactions. . The reaction conditions often require the use of specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
1-Chloro-3-fluoro-5-methoxy-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like chlorine and fluorine.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions, which are widely applied in forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-3-fluoro-5-methoxy-2-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Chloro-3-fluoro-5-methoxy-2-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups like chlorine and fluorine can influence the compound’s reactivity and binding affinity to these targets. The specific pathways involved depend on the context of its application, whether in chemical synthesis or biological systems .
Comparison with Similar Compounds
Similar compounds to 1-Chloro-3-fluoro-5-methoxy-2-(trifluoromethoxy)benzene include:
1-Chloro-3-fluoro-2-methoxybenzene: Lacks the trifluoromethoxy group, which can significantly alter its chemical properties and reactivity.
(Trifluoromethoxy)benzene: Contains only the trifluoromethoxy group without the additional chlorine and fluorine substituents.
Properties
Molecular Formula |
C8H5ClF4O2 |
---|---|
Molecular Weight |
244.57 g/mol |
IUPAC Name |
1-chloro-3-fluoro-5-methoxy-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H5ClF4O2/c1-14-4-2-5(9)7(6(10)3-4)15-8(11,12)13/h2-3H,1H3 |
InChI Key |
MJWVZVDQCISLKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)OC(F)(F)F)F |
Origin of Product |
United States |
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